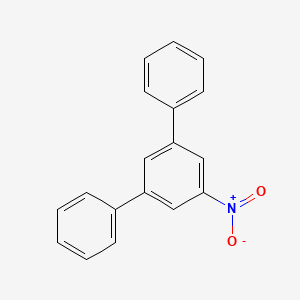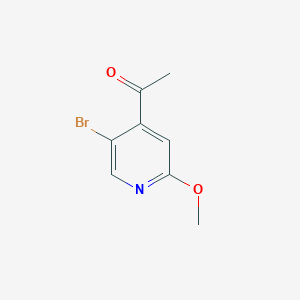
1-(5-Bromo-2-methoxy-4-pyridinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxy-4-pyridinyl)ethanone is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and an ethanone group at the 1-position
Preparation Methods
The synthesis of 1-(5-Bromo-2-methoxy-4-pyridinyl)ethanone can be achieved through several methods. One common approach involves the bromination of a precursor compound, such as paeonol (2-hydroxy-4-methoxyacetophenone), in the presence of bromine and a suitable solvent like methylene chloride at room temperature . The reaction can also be carried out in acetic acid or acetic anhydride, yielding the desired product .
Industrial production methods may involve more scalable processes, such as the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
1-(5-Bromo-2-methoxy-4-pyridinyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include bromine, nitric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-methoxy-4-pyridinyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxy-4-pyridinyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
1-(5-Bromo-2-methoxy-4-pyridinyl)ethanone can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)ethanone: This compound has a similar structure but lacks the methoxy group, which may result in different chemical and biological properties.
1-(5-Bromo-2-chloropyridin-4-yl)ethanone: The presence of a chlorine atom instead of a methoxy group can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1256804-28-0 |
|---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)6-3-8(12-2)10-4-7(6)9/h3-4H,1-2H3 |
InChI Key |
DMIITARLOYJHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


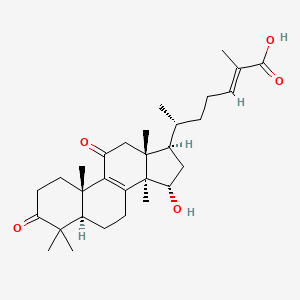
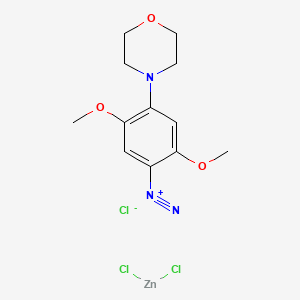
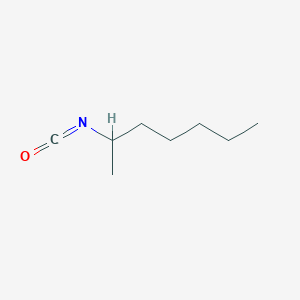
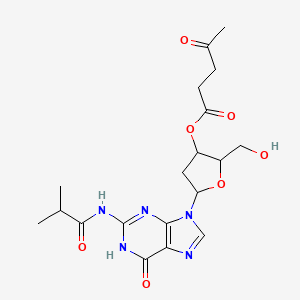
![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)

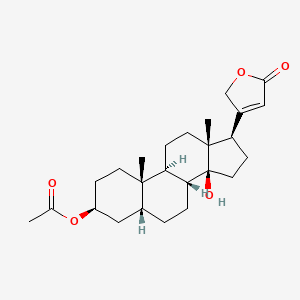
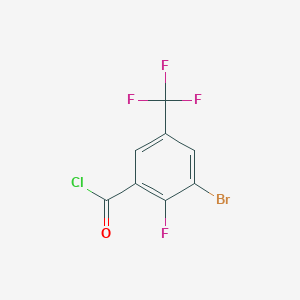

![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
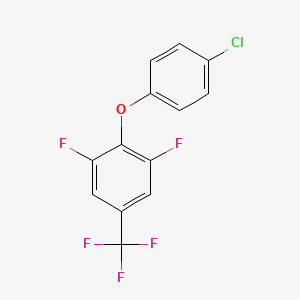
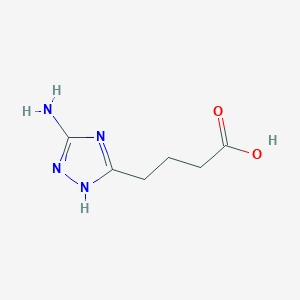
![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)
